3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a bromine atom, a chlorophenoxy group, and a dihydroisoxazole moiety, making it of interest in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving appropriate precursors. Its detailed synthesis methods and the technical aspects of its formation are crucial for understanding its properties and potential applications.
This compound falls under the category of isoxazole derivatives, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom. Isoxazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole typically involves multiple steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole can be represented as follows:
The compound's structure features:
The compound can participate in various chemical reactions due to its functional groups:
Understanding the reactivity patterns of this compound is essential for predicting its behavior in different chemical environments and potential transformations.
The mechanism of action for 3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole involves:
Further studies are required to elucidate the specific targets and pathways influenced by this compound.
3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole has potential applications in:
The 4,5-dihydroisoxazole (isoxazoline) ring constitutes a critical structural element in this compound, distinguished from fully aromatic isoxazoles by reduced ring strain and enhanced synthetic accessibility. This semi-saturated five-membered heterocycle contains oxygen and nitrogen atoms at adjacent positions (1,2-oxazole), enabling dual hydrogen-bonding interactions with biological targets [1] . The saturation at the 4,5-position imparts greater conformational flexibility compared to planar aromatic systems, facilitating optimal binding pocket accommodation in enzymes. Notably, the C-3 bromine atom and C-5 aryl substitution create a sterically defined pharmacophore, with the latter serving as an anchor for extended hydrophobic interactions [1].
Table 1: Comparative Properties of Aromatic vs. Dihydroisoxazole Cores
Property | Aromatic Isoxazole | 4,5-Dihydroisoxazole |
---|---|---|
Ring Strain | High | Moderate |
Synthetic Accessibility | Challenging | High (via [3+2] cycloaddition) |
Hydrogen Bonding Capacity | Moderate (N only) | High (N and O) |
Conformational Flexibility | Rigid planar structure | Semi-flexible envelope conformation |
Metabolic Stability | Susceptible to oxidation | Enhanced resistance |
The synthetic route to this dihydroisoxazole derivative typically involves [3+2] cycloaddition between dibromoformoxime (Br₂C=NOH) and styrene intermediates bearing the 3-(4-chlorophenoxy)-4-methylphenyl group [1] . This reaction proceeds under mild conditions (0–20°C) with inorganic bases like potassium carbonate in ketonic solvents (e.g., methyl isobutyl ketone), achieving hypothetical yields of 85–91% [1]. The bromine atom at C-3 serves dual purposes: it acts as a regiochemical controller during cyclization and provides a handle for subsequent functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs with diversified biological activities [1] [6].
Halogen atoms are strategically incorporated at two positions in this compound – bromine at the isoxazole C-3 and chlorine at the para-position of the distal phenyl ring – each contributing distinct electronic and steric effects that collectively enhance bioactivity. The bromine atom functions as an electrophilic "warhead" due to its moderate leaving group ability and polarizability, enabling covalent interactions with nucleophilic cysteine residues in target enzymes. This mechanism is exemplified in spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives that irreversibly inhibit human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme in cancer cells [3]. The bromine's covalent binding kinetics surpass those of natural inhibitors like koningic acid, demonstrating its critical role in antiproliferative activity [3].
Table 2: Functional Roles of Halogen Substituents in Bioactivity
Halogen | Location | Electronic Effect | Biological Function | Example |
---|---|---|---|---|
Bromine | Isoxazole C-3 | σ-withdrawing/π-donating | Covalent inhibition via alkylation of catalytic cysteine | hGAPDH inhibitors (EC₅₀: 0.05 µM) |
Chlorine | p-Phenyl position | σ-withdrawing | Enhanced membrane permeability and target affinity | Cefatrizine antibiotic activity |
The chlorine atom primarily enhances lipophilicity (cLogP +1.2), facilitating membrane penetration and intracellular target engagement. Computational studies indicate that the 4-chlorophenoxy group increases octanol-water partition coefficients by approximately 1.5 log units compared to non-halogenated analogs [1] [8]. Additionally, chlorine's moderate size provides optimal steric complementarity within hydrophobic enzyme pockets without introducing excessive molecular weight. This balanced halogen integration aligns with trends observed in clinical agents like cefatrizine, where chlorine atoms in aryl ether moieties enhance antibacterial potency through improved target binding and pharmacokinetic profiles [8]. The orthogonal electronic effects of bromine (polarizable) and chlorine (lipophilicity-enhancing) create a synergistic bioactivity profile that underpins the compound's pharmacological relevance.
The 3-(4-chlorophenoxy)-4-methylphenyl moiety exemplifies a privileged diaryl ether scaffold that significantly influences this compound's biological activity. Diaryl ether linkages confer metabolic stability against esterase-mediated hydrolysis while maintaining conformational restriction between aromatic systems. This semi-rigid structure positions the 4-chlorophenyl and 4-methylphenyl rings in a coplanar orientation that optimizes interactions with hydrophobic enzyme subsites [1] [9]. Specifically, the methyl group at the phenyl ortho-position prevents free rotation, reducing entropic penalties upon target binding and enhancing binding affinity to oncology-relevant targets.
Recent studies demonstrate that diaryl ether-containing compounds exhibit pronounced antiproliferative effects against pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) through hGAPDH inhibition [3]. The 4-chlorophenoxy group specifically enhances cellular uptake and intracellular concentration by 2.3-fold compared to alkoxy analogs, directly correlating with improved inhibition of cancer cell proliferation (IC₅₀: 8–15 µM) [3] [9]. This motif also appears in TEAD transcription factor inhibitors that disrupt the Hippo signaling pathway in mesothelioma and glioblastoma models, though its specific role in this compound requires further investigation [5].
Table 3: Antiproliferative Activity of Diaryl Ether-Containing Analogs
Cancer Cell Line | Inhibition IC₅₀ (µM) | Structural Features | Molecular Target |
---|---|---|---|
Pancreatic (PANC-1) | 8.2 ± 0.7 | 4-Chlorophenoxy + methylphenyl | hGAPDH |
Glioblastoma (U87) | 14.9 ± 1.2 | 4-Chlorophenoxy + methylphenyl | Undetermined |
Ovarian (A2780) | 22.4 ± 2.1 | Phenoxy (no chloro) + methylphenyl | hGAPDH |
Pancreatic (MIA PaCa-2) | 9.1 ± 0.9 | 4-Fluorophenoxy + methylphenyl | hGAPDH |
Structure-activity relationship (SAR) analyses confirm that para-chlorine substitution on the phenoxy ring enhances antiproliferative potency by 3–5 fold compared to unsubstituted variants [3] [9]. This improvement is attributed to chlorine-induced elevation of the compound's electron-deficient character, facilitating charge-transfer interactions with electron-rich enzyme regions. Molecular dynamics simulations further reveal that the diaryl ether linkage maintains a 120° dihedral angle that optimally positions the chlorophenyl ring within a hydrophobic cleft adjacent to the hGAPDH catalytic site [3]. This precise spatial arrangement, combined with the covalent binding capacity of the brominated isoxazole, establishes a dual-targeting mechanism that underpins the compound's therapeutic potential in oncology drug discovery pipelines.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7